molecular formula C16H19NO4 B2874337 N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide CAS No. 1421525-84-9

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide

Cat. No.: B2874337
CAS No.: 1421525-84-9
M. Wt: 289.331
InChI Key: KBPYLAOJFMPZDE-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide is a synthetic organic compound featuring a furan ring and a propanamide backbone, designed for advanced chemical and pharmaceutical research. Compounds containing furan rings are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . For instance, various 3-(furan-2-yl)propanoic acid derivatives have demonstrated notable antimicrobial activity against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus . Furthermore, propanamide derivatives are a well-studied class in pharmacology, often investigated for their interactions with central nervous system targets, such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . The structure of this compound, which incorporates a phenoxy group, suggests potential for exploration in the development of novel bioactive molecules. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a lead compound in biological screening campaigns for antimicrobial, antifungal, or analgesic agent discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(21-13-6-3-2-4-7-13)16(19)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,14,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPYLAOJFMPZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC=CO1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Introduction of the hydroxypropyl group: This can be achieved by reacting the furan derivative with an appropriate epoxide under basic conditions to form the hydroxypropyl group.

    Formation of the phenoxypropanamide moiety: This step involves the reaction of the hydroxypropyl furan derivative with phenoxypropanoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagent used.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan ring and hydroxypropyl group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Structural Isomers and Positional Substitution Effects

  • N-[3-(Furan-3-YL)-3-hydroxypropyl]-2-phenoxypropanamide (): Differs in the furan substitution position (3-YL vs. 2-YL).

Amide Derivatives with Furan Moieties

  • (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) (): Shares a furan-2-yl group but replaces the hydroxypropyl-phenoxy chain with an acrylamide linked to p-tolyl. PAM-2 demonstrates efficacy in reducing neuropathic pain in mice, attributed to its planar acrylamide structure, which enhances membrane permeability. Synthesized via EDC/HOBt coupling, it achieves >99.5% purity, suggesting robust synthetic scalability for similar amides .
  • N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide ():
    Incorporates a furan-2-ylmethyl group and a complex oxane ether scaffold. The extended hydrophobic side chain may improve blood-brain barrier penetration compared to the target compound’s hydroxypropyl group, though at the cost of reduced aqueous solubility .

Hydroxamic Acids and Antioxidant Activity

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (): A hydroxamic acid derivative with a chlorophenyl group. Such compounds exhibit antioxidant properties via radical scavenging (e.g., DPPH assay).

Heterocyclic Amides with Varied Pharmacophores

  • N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (): Features a benzo[d]thiazol ring and dimethylaminopropyl chain. The thiazole ring enhances aromatic stacking interactions, while the hydrochloride salt improves solubility. The target compound’s furan ring may offer similar π-π interactions but with reduced steric hindrance .

Comparative Data Table

Compound Name Structural Features Biological Activity Physicochemical Properties References
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide Furan-2-yl, hydroxypropyl, phenoxy Not explicitly reported Moderate solubility (amide/hydroxy groups)
PAM-2 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide] Furan-2-yl, acrylamide, p-tolyl Neuropathic pain reduction High purity (>99.5%), lipophilic
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Chlorophenyl, hydroxamic acid, cyclohexane Antioxidant (DPPH assay) Polar, moderate logP
N-(furan-2-ylmethyl)-...propanamide (896850-35-4) Furan-2-ylmethyl, oxane ether Not reported High lipophilicity
N-(3-(dimethylamino)propyl)-...propanamide HCl Benzo[d]thiazol, dimethylaminopropyl Not reported High solubility (HCl salt)

Key Research Findings and Trends

  • Substitution Position Matters : Furan-2-yl analogs (e.g., PAM-2) show stronger bioactivity than furan-3-yl isomers, likely due to electronic effects .
  • Functional Groups Dictate Solubility : Hydroxy and amide groups improve aqueous solubility, while aromatic/hydrophobic chains (e.g., oxane in ) enhance membrane permeability .
  • Synthetic Scalability : EDC/HOBt-mediated coupling () is a reliable method for high-purity amides, applicable to the target compound’s synthesis.

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide is a chemical compound that has gained attention for its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a furan ring, a hydroxypropyl group, and a phenoxypropanamide moiety. This unique structure contributes to its biological properties.

Structural Formula

N 3 Furan 2 YL 3 hydroxypropyl 2 phenoxypropanamide\text{N 3 Furan 2 YL 3 hydroxypropyl 2 phenoxypropanamide}
  • Inhibition of Enzymes : Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism. This inhibition is significant for conditions like type 2 diabetes and metabolic syndrome .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating pathways associated with oxidative stress and inflammation. It has been linked to the inhibition of NADPH oxidase activity, which is crucial in neuronal inflammation .
  • Impact on Cell Signaling : The compound may influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes including proliferation and apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Metabolic Disorders : Due to its inhibitory effects on 11β-HSD1, it may be beneficial in treating insulin resistance and obesity .
  • Neurological Disorders : Its role as a NADPH oxidase inhibitor suggests utility in neuroprotective strategies against conditions characterized by oxidative stress .

Study 1: Inhibition of 11β-HSD1

A study investigated the effects of this compound on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity among treated groups compared to controls .

Study 2: Neuroprotective Effects

Another research focused on the compound's effects on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with the compound led to reduced cell death and lower levels of inflammatory markers, suggesting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTherapeutic Implications
Enzyme InhibitionInhibition of 11β-HSD1Treatment of type 2 diabetes
Anti-inflammatoryNADPH oxidase inhibitionNeuroprotection in inflammatory diseases
Cell Signaling ModulationMAPK pathway influencePotential cancer therapy

Table 2: Case Study Outcomes

StudyModel UsedKey Findings
Glucose MetabolismDiabetic ModelsReduced blood glucose levels
Neuronal ProtectionNeuronal CellsDecreased cell death due to oxidative stress

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